3-nitro-1H-pyrazol-1-amine
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Overview
Description
3-nitro-1H-pyrazol-1-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . The presence of a nitro group and an amine group in the structure of this compound makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-nitro-1H-pyrazol-1-amine typically involves the nitration of 1H-pyrazol-1-amine. One common method is the reaction of 1H-pyrazol-1-amine with nitric acid under controlled conditions . Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow nitration, to produce the compound in larger quantities .
Chemical Reactions Analysis
3-nitro-1H-pyrazol-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-nitro-1H-pyrazol-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-nitro-1H-pyrazol-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and amine group in the compound’s structure allow it to form hydrogen bonds and other interactions with these targets, leading to its biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
3-nitro-1H-pyrazol-1-amine can be compared with other similar compounds, such as:
3-amino-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,5-dinitro-1H-pyrazole:
1H-pyrazol-1-amine: Lacks both the nitro and amino groups, making it a simpler and less versatile compound.
The uniqueness of this compound lies in its combination of a nitro group and an amine group, which provides a balance of reactivity and stability for various applications .
Properties
IUPAC Name |
3-nitropyrazol-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c4-6-2-1-3(5-6)7(8)9/h1-2H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXPPBVPADPADV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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